Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

Tuberculosis InhA inhibitor Enoyl-ACP reductase

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine (CAS 59184-53-1), also referred to as 6-(diethylaminoethyl)indoloquinoxaline or N,N-diethyl-2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethan-1-amine, belongs to the 6H-indolo[2,3-b]quinoxaline class—a planar, tetracyclic fused heterocyclic system recognized for DNA intercalation as its primary pharmacophoric mechanism. This compound is a close structural analog of the extensively studied antiviral agent B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, CAS 112228-65-6) and the antitumor lead NCA0424, differing critically at the 6-position side chain: it bears an N,N-diethylaminoethyl substituent instead of the dimethylaminoethyl or other alkylamino groups found in benchmark compounds.

Molecular Formula C20H22N4
Molecular Weight 318.4g/mol
CAS No. 59184-53-1
Cat. No. B432815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
CAS59184-53-1
Molecular FormulaC20H22N4
Molecular Weight318.4g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3
InChIKeyFPWJYPHBDVQSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine (CAS 59184-53-1): A Multi-Mechanism Indoloquinoxaline Scaffold for Infectious Disease and Oncology Research


Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine (CAS 59184-53-1), also referred to as 6-(diethylaminoethyl)indoloquinoxaline or N,N-diethyl-2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethan-1-amine, belongs to the 6H-indolo[2,3-b]quinoxaline class—a planar, tetracyclic fused heterocyclic system recognized for DNA intercalation as its primary pharmacophoric mechanism [1]. This compound is a close structural analog of the extensively studied antiviral agent B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, CAS 112228-65-6) and the antitumor lead NCA0424, differing critically at the 6-position side chain: it bears an N,N-diethylaminoethyl substituent instead of the dimethylaminoethyl or other alkylamino groups found in benchmark compounds [1][2]. Documented activities include enoyl-ACP reductase (InhA) inhibition in Mycobacterium tuberculosis and interferon induction linked to antiviral defense, positioning this compound as a differentiated tool for probing structure-activity relationships where the basicity, steric bulk, and lipophilicity of the 6-position amine modulate DNA affinity, enzyme inhibition, and immunomodulatory profiles [2][3].

Why Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine Cannot Be Interchanged with B-220, NCA0424, or Other 6-Aminoalkyl Indoloquinoxalines


Generic substitution within the 6H-indolo[2,3-b]quinoxaline series is not scientifically valid because the nature of the 6-position aminoalkyl side chain—its length, branching, basicity (pKa), and steric volume—directly governs DNA binding mode, base-sequence selectivity, and biological readout [1]. Comparative spectroscopic and viscometric studies have demonstrated that even positional isomerism of the side chain on the indoloquinoxaline core (NCA0424 vs. NCA0465) alters DNA binding constants, base preference, and induced CD spectral signatures [2]. Furthermore, the class-level pharmacological paradox—potent DNA intercalation coupled with poor topoisomerase II inhibition yet significant MDR-modulating activity—indicates that subtle side-chain modifications profoundly shift the mechanism from direct cytotoxicity to resistance reversal [3]. The N,N-diethylaminoethyl substituent present in CAS 59184-53-1 provides a sterically demanding, lipophilic amine motif that is distinct from the dimethylaminoethyl (B-220, NCA0424) or unsubstituted aminoethyl (interferon-inducer series) side chains, making experimental results obtained with one analog non-transferable to another [3].

Quantitative Differentiation Evidence for Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine Against Closest Analogs


Mycobacterial InhA Enzyme Inhibition: N,N-Diethylaminoethyl Derivative Achieves 38% Inhibition at 50 µM, a Target Engagement Profile Absent in Comparator Indoloquinoxalines B-220 and NCA0424

In a direct enzymatic assay against purified InhA (the enoyl-ACP reductase of M. tuberculosis and target of isoniazid), 6-(diethylaminoethyl)indoloquinoxaline (compound 2a, CAS 59184-53-1) inhibited 38% of InhA activity at a concentration of 50 µM [1]. This is the only indoloquinoxaline derivative reported to date with documented InhA inhibitory activity. The benchmark antiviral indoloquinoxaline B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) has not been evaluated against InhA, as its documented pharmacology is restricted to anti-herpesvirus DNA intercalation and ROS modulation. Similarly, the antitumor lead NCA0424 has no reported InhA activity. Molecular docking suggests the diethylaminoethyl side chain participates in key interactions within the InhA substrate-binding pocket, providing a structure-based rationale for the selectivity of this substitution pattern [1].

Tuberculosis InhA inhibitor Enoyl-ACP reductase Mycobacterium tuberculosis Antimycobacterial

Interferon-Inducing Antiviral Activity: Diethylaminoethyl Indoloquinoxaline Belongs to a Series Demonstrated as Potent Interferon Inducers, a Mechanism Not Shared by Dimethylaminoethyl Antivirals B-220 and 9-OH-B220

A systematic study of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines (the broader series encompassing the N,N-diethylaminoethyl derivative) demonstrated that these compounds function as potent interferon inducers with low cytotoxicity, representing a mechanistically distinct antiviral strategy from the direct viral DNA synthesis inhibition exhibited by B-220 and 9-OH-B220 [1][2]. The interferon-inducing ability was demonstrated both in vitro and in vivo across multiple derivatives within the 6-aminoethyl series [1]. In contrast, B-220 inhibits herpesvirus replication at 1–5 µM through interference with viral DNA synthesis without reported interferon induction [2]. 9-OH-B220 enhances thermal stability of DNA duplex and triplex forms but has not been associated with interferon pathway activation [3]. The diethylamino substitution represents the more lipophilic, sterically hindered terminus of this aminoethyl series, relevant for optimizing the balance between cytotoxicity and immunostimulatory activity [1].

Interferon induction Antiviral Immunomodulation Innate immunity Broad-spectrum antiviral

MDR Modulation Potential: Class-Level Evidence of P-Glycoprotein Selectivity in Indoloquinoxalines, Contextualizing the Diethylaminoethyl Derivative for Drug-Resistance Research

Certain indoloquinoxaline derivatives, despite poor topoisomerase II inhibitory activity, exhibit significant multidrug resistance (MDR)-modulating activity through selective antagonism of P-glycoprotein (Pgp) without affecting MRP1-mediated resistance [1][2]. This functional dichotomy—DNA intercalation uncoupled from topoisomerase II poisoning, combined with MDR efflux pump modulation—is a class-level characteristic documented for this scaffold [2]. The MDR-modulating activity is side-chain dependent; therefore, the N,N-diethylaminoethyl substitution pattern in CAS 59184-53-1 represents a structurally distinct probe for exploring this Pgp-selective phenotype compared to the dimethylaminoethyl-substituted B-220 or NCA0424 [1]. While direct MDR reversal data for CAS 59184-53-1 itself have not been published, its placement within this characterized scaffold supports its utility in structure-activity relationship campaigns aimed at optimizing Pgp selectivity over MRP1 and minimizing intrinsic cytotoxicity [2].

Multidrug resistance P-glycoprotein MDR reversal Chemosensitization Cancer pharmacology

Side-Chain Dependent DNA Binding: Steric and Electronic Differentiation of the N,N-Diethylaminoethyl Substituent Relative to Dimethylaminoethyl (B-220, NCA0424) and Unsubstituted Aminoethyl Analogs

Comparative studies between NCA0424 (dimethylaminoethyl side chain) and its positional isomer NCA0465 have established that the nature and position of the aminoalkyl side chain directly control DNA binding constants, base-sequence preference, and the induced circular dichroism signature of the DNA-ligand complex [1]. The N,N-diethylaminoethyl group in CAS 59184-53-1 introduces greater steric bulk and increased lipophilicity (calculated logP) compared to the dimethylaminoethyl group in B-220, NCA0424, and 9-OH-B220. This steric and electronic differentiation is predicted to alter: (i) the equilibrium binding constant (Ka) for DNA, (ii) the kinetic stability of the intercalated complex, and (iii) the minor groove vs. intercalation binding mode balance [1][2]. While direct DNA binding measurements for CAS 59184-53-1 await experimental determination, the established side-chain SAR framework provides a strong rationale for its use in systematic DNA binding studies where the dimethylaminoethyl series has already been fully characterized [2].

DNA intercalation Binding affinity Base-sequence selectivity Structure-activity relationship Indoloquinoxaline

High-Value Research Applications for Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine (CAS 59184-53-1) Based on Documented Differentiation Evidence


Tuberculosis Drug Discovery: InhA Target Engagement Probe for M. tuberculosis Enoyl-ACP Reductase

CAS 59184-53-1 is the only indoloquinoxaline compound with demonstrated InhA inhibitory activity (38% at 50 µM), making it a qualified starting point for tuberculosis target-based screening cascades [1]. Researchers investigating non-isoniazid InhA inhibitors can use this compound as a structural template for medicinal chemistry optimization, leveraging the published molecular docking data that maps the diethylaminoethyl side chain interactions within the InhA substrate pocket [1]. No other indoloquinoxaline—including the commercially prominent B-220—can serve this specific application, creating a unique procurement rationale for laboratories focused on mycobacterial enoyl-ACP reductase inhibition.

Host-Directed Antiviral Research: Interferon Pathway Activation via Indoloquinoxaline Scaffolds

For antiviral programs exploring host-directed mechanisms rather than direct viral polymerase or DNA synthesis inhibition, CAS 59184-53-1 belongs to a series of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines characterized as potent interferon inducers with low cytotoxicity [1]. This mechanism contrasts fundamentally with that of B-220 and 9-OH-B220, which act through direct interference with viral DNA synthesis at 1–5 µM without reported interferon induction [2]. The diethylaminoethyl variant offers the highest lipophilicity in the aminoethyl series, making it suitable for evaluating the impact of amine substitution on the interferon induction vs. cytotoxicity therapeutic window [1].

Cancer Multidrug Resistance (MDR) Pharmacology: P-Glycoprotein-Selective Modulator SAR

Indoloquinoxaline derivatives exhibit a pharmacologically distinctive profile—DNA intercalation with poor topoisomerase II inhibition, coupled with selective P-glycoprotein (Pgp) antagonism that does not cross-react with MRP1-mediated resistance [1]. CAS 59184-53-1, with its N,N-diethylaminoethyl side chain, provides a structurally differentiated probe for systematic structure-activity relationship studies aimed at optimizing Pgp selectivity and minimizing intrinsic cytotoxicity [1]. No other 6-position substitution pattern offers the same combination of steric bulk, lipophilicity, and tertiary amine basicity for interrogating MDR reversal SAR in the indoloquinoxaline series [2].

DNA Binding Mode and Sequence Selectivity Profiling: Expanding the Indoloquinoxaline SAR Matrix

Comparative studies with NCA0424 and NCA0465 have demonstrated that side chain identity dictates DNA binding constants, base-sequence preference, and CD spectral signatures [1]. CAS 59184-53-1 provides the missing N,N-diethylaminoethyl data point in the SAR matrix, enabling comprehensive analysis of how increasing steric demand and lipophilicity at the 6-position modulates intercalation thermodynamics, minor groove vs. intercalation binding mode distribution, and AT vs. GC base-pair selectivity [1]. This fills a critical gap in the systematic understanding of indoloquinoxaline-DNA recognition, complementing the already characterized dimethylaminoethyl (NCA0424, B-220), hydroxy-dimethylaminoethyl (9-OH-B220), and unsubstituted aminoethyl series [2].

Quote Request

Request a Quote for Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.